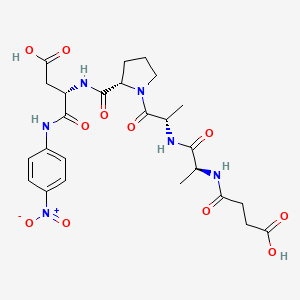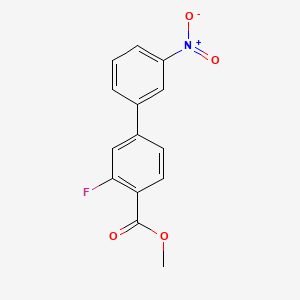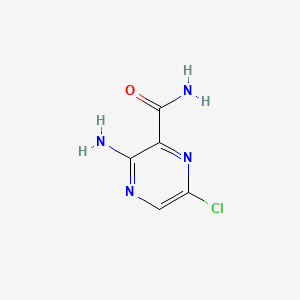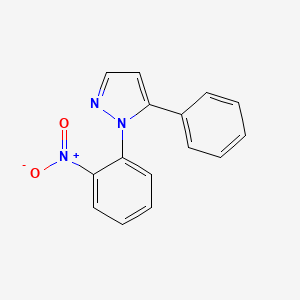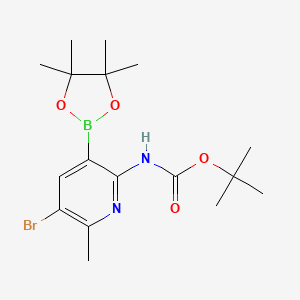
tert-Butyl (5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl (5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate” is a chemical compound. It is a significant intermediate of 1H-indazole derivatives . The empirical formula is C21H33BN2O5 and the molecular weight is 404.31 .
Molecular Structure Analysis
The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal is detected by means of X-ray diffraction . The optimized molecular structure coheres with the single crystal structure ascertained via the experiment .Chemical Reactions Analysis
The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .Physical And Chemical Properties Analysis
The compound is a solid . The SMILES string isCC(C)(C)OC(=O)N1CCC(COc2ncccc2B3OC(C)(C)C(C)(C)O3)C1 . The InChI is 1S/C21H33BN2O5/c1-19(2,3)27-18(25)24-12-10-15(13-24)14-26-17-16(9-8-11-23-17)22-28-20(4,5)21(6,7)29-22/h8-9,11,15H,10,12-14H2,1-7H3 . The InChI key is YDXOOIAHGJQCCR-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Synthesis of Nitrogen Heterocyclic Compounds
This compound is a significant intermediate of 1H-indazole derivatives . Nitrogen heterocyclic compounds widely exist in nature and organisms and attract great attention in the fields of medicine, pesticides, functional materials, and chemical engineering due to their unique biological activities, high-efficiency with low-toxicity, environmental friendliness, and structural diversity .
Anticancer Research
Indazole derivatives, which this compound is an intermediate of, have been reported to have anticancer effects . This makes it a potential candidate for research and development in cancer treatment.
Antiviral Research
Indazole derivatives also have antiviral effects . This suggests that the compound could be used in the development of new antiviral drugs.
Antibacterial Research
The antibacterial effects of indazole derivatives indicate that this compound could be used in the development of new antibacterial agents.
Development of Kinase Inhibitors
This compound is a reagent in the synthetic preparation of tricyclic heterocycles and their kinase inhibitory activity . This suggests potential applications in the development of kinase inhibitors for treating immunological and oncological conditions.
Protodeboronation Research
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, suggesting potential research applications in this area .
Drug Delivery Systems
While not directly related to this compound, similar boronic esters have been used in the development of reactive oxygen species (ROS)-responsive drug delivery systems . This suggests potential applications of this compound in similar areas of research.
Asymmetric Synthesis
Organoboron compounds, such as this compound, are of significant utility in asymmetric synthesis . Their subsequent transformations into a range of functional groups provide access to a broad array of diverse molecules with high enantioselectivity .
Mécanisme D'action
Target of Action
The compound, also known as “5-Bromo-2-tert-Butyloxycarbonylamino-6-methylpyridine-3-boronic acid pinacol ester”, is a significant intermediate of 1H-indazole derivatives . Indazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . Therefore, the primary targets of this compound are likely to be the biological macromolecules involved in these pathways.
Mode of Action
The compound is acquired through two substitution reactions . It can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type . The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the transmetalation of formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in various biochemical pathways. Specifically, the Suzuki–Miyaura cross-coupling reaction, which is part of its mode of action, is a key step in many synthetic routes to pharmaceuticals, agrochemicals, and functional materials .
Pharmacokinetics
The compound’s stability, as indicated by the presence of stable and unstable conformers found in dft calculations , may influence its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are largely determined by its role as an intermediate in the synthesis of 1H-indazole derivatives . These derivatives have a wide range of biological activities, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura cross-coupling reaction used in the compound’s synthesis is known for its mild and functional group tolerant reaction conditions . Additionally, the compound’s stability may be influenced by factors such as temperature and pH.
Propriétés
IUPAC Name |
tert-butyl N-[5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BBrN2O4/c1-10-12(19)9-11(18-24-16(5,6)17(7,8)25-18)13(20-10)21-14(22)23-15(2,3)4/h9H,1-8H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROLIRRLJWPKIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2NC(=O)OC(C)(C)C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BBrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694504 |
Source


|
| Record name | tert-Butyl [5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate | |
CAS RN |
1315351-28-0 |
Source


|
| Record name | tert-Butyl [5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


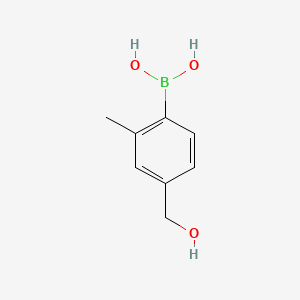
![4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B597662.png)
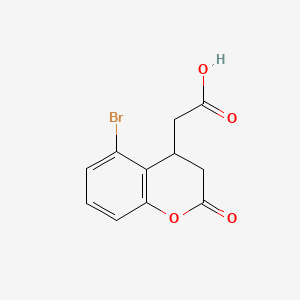
![(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B597665.png)
![4-Fluoro-1,7a-dihydropyrrolo[2,3-c]pyridin-5-one](/img/structure/B597668.png)

